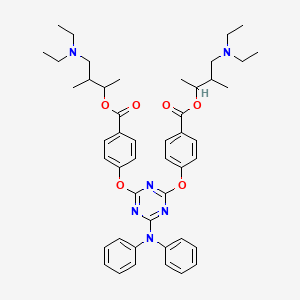![molecular formula C23H22IrN4O2-2 B13774046 (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) CAS No. 409319-60-4](/img/structure/B13774046.png)
(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) typically involves the reaction of iridium(III) chloride hydrate with 2-(1H-pyrazol-1-yl)phenyl ligands and 2,4-pentanedione under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium(IV) species, while reduction may produce iridium(I) species. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Chemistry
In chemistry, (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation .
Biology
It can be used as a probe to study cellular processes and molecular interactions .
Medicine
Research is ongoing to explore the use of this compound in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer therapy .
Industry
In the industry, (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) is primarily used in the fabrication of OLEDs and other optoelectronic devices. Its high efficiency and stability contribute to the performance and longevity of these devices .
Mechanism of Action
The mechanism of action of (2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) involves its ability to absorb light and undergo intersystem crossing to a triplet excited state. This excited state can transfer energy to nearby molecules, leading to phosphorescence or the generation of reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as energy transfer in OLEDs or reactive oxygen species generation in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Bis(1-phenylisoquinoline)(acetylacetonato)iridium(III): Similar in structure but with different ligands, used in OLEDs.
Bis(2-phenylpyridine)(acetylacetonato)iridium(III): Another iridium complex used in optoelectronics.
Uniqueness
(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III) is unique due to its specific ligand arrangement, which contributes to its high efficiency and stability in phosphorescent applications. The combination of 2-(1H-pyrazol-1-yl)phenyl and 2,4-pentanedionato ligands provides a balance of electronic and steric properties that enhance its performance in various applications .
Properties
CAS No. |
409319-60-4 |
|---|---|
Molecular Formula |
C23H22IrN4O2-2 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
iridium;pentane-2,4-dione;1-phenylpyrazole |
InChI |
InChI=1S/2C9H7N2.C5H8O2.Ir/c2*1-2-5-9(6-3-1)11-8-4-7-10-11;1-4(6)3-5(2)7;/h2*1-5,7-8H;3H2,1-2H3;/q2*-1;; |
InChI Key |
KHUBLCPBWHJETD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


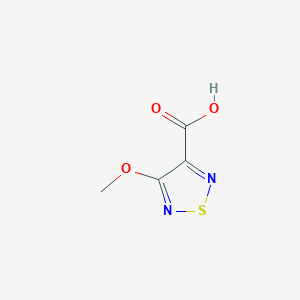
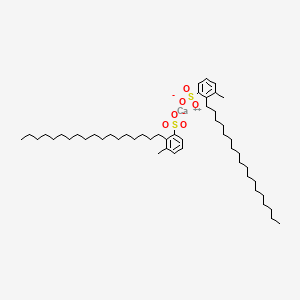
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
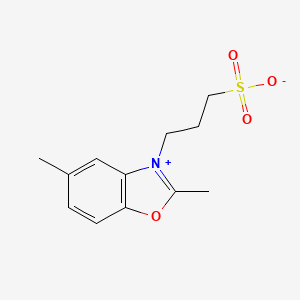

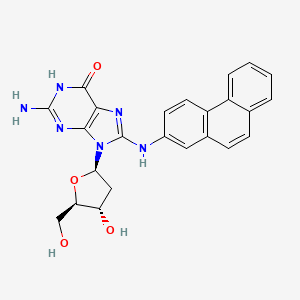
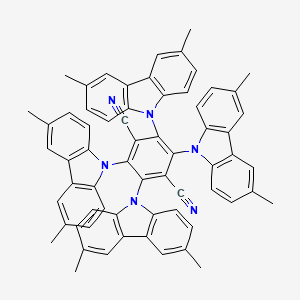
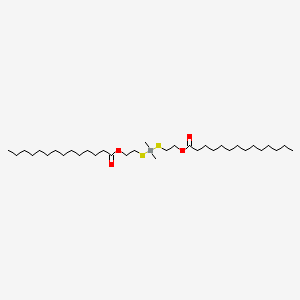
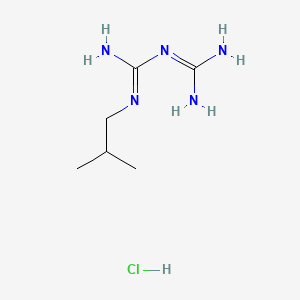
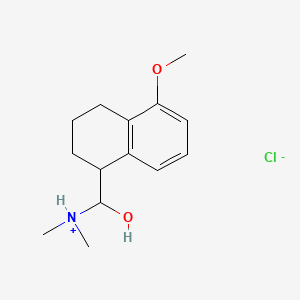
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)

